molecular formula C16H16N2O3S B2456942 [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 475054-92-3

[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2456942
CAS No.: 475054-92-3
M. Wt: 316.38
InChI Key: UMBUZOXLNPYWJT-UHFFFAOYSA-N
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Description

[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring, followed by the introduction of the carboxylate and methylsulfanyl groups. The final step involves the coupling of the 3-methylanilino group to the 2-oxoethyl moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to an alcohol.

    Substitution: The anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-5-3-6-12(9-11)18-14(19)10-21-16(20)13-7-4-8-17-15(13)22-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBUZOXLNPYWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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